molecular formula C30H33N3O3S2 B392727 4-BUTOXY-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE

4-BUTOXY-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE

Cat. No.: B392727
M. Wt: 547.7g/mol
InChI Key: VXNOFJBHBSSKHR-UHFFFAOYSA-N
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Description

4-BUTOXY-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with the molecular formula C30H33N3O3S2 and a molecular weight of 547.7 g/mol. This compound is characterized by its intricate structure, which includes a benzothiazole ring, a benzamide group, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of Benzamide Group: The benzamide group can be attached through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

    Final Assembly: The final compound is assembled by linking the intermediate compounds through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-BUTOXY-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disruption of Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    4-BUTOXY-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE: The parent compound.

    Analogues with Different Substituents: Compounds with variations in the substituents on the benzothiazole ring or benzamide group.

    Other Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H33N3O3S2

Molecular Weight

547.7g/mol

IUPAC Name

4-butoxy-N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C30H33N3O3S2/c1-4-7-17-36-24-14-11-22(12-15-24)29(35)31-23-13-16-25-26(18-23)38-30(32-25)37-19-27(34)33-28-20(5-2)9-8-10-21(28)6-3/h8-16,18H,4-7,17,19H2,1-3H3,(H,31,35)(H,33,34)

InChI Key

VXNOFJBHBSSKHR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC=C4CC)CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC=C4CC)CC

Origin of Product

United States

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